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molecular formula C12H15Cl2NO2 B8651559 Benzoic acid, 4-[[bis(2-chloroethyl)amino]methyl]- CAS No. 62642-65-3

Benzoic acid, 4-[[bis(2-chloroethyl)amino]methyl]-

Cat. No. B8651559
M. Wt: 276.16 g/mol
InChI Key: WEUPMYMFLVXLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852011

Procedure details

Concentrated hydrochloric acid (50 ml) was added to 9.5 g (32.7 mmol) of methyl 4-[N,N-bis(2-chloroethyl)aminomethyl]benzoate, followed by stirring under heating and reflux for 2 hours. After the solvent was distilled out under reduced pressure, the residue was washed with acetone, whereby 8.5 g of white powder were obtained.
Name
methyl 4-[N,N-bis(2-chloroethyl)aminomethyl]benzoate
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([CH2:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][CH:10]=1)[CH2:5][CH2:6][Cl:7]>Cl>[Cl:1][CH2:2][CH2:3][N:4]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[CH:17][CH:18]=1)[CH2:5][CH2:6][Cl:7]

Inputs

Step One
Name
methyl 4-[N,N-bis(2-chloroethyl)aminomethyl]benzoate
Quantity
9.5 g
Type
reactant
Smiles
ClCCN(CCCl)CC1=CC=C(C(=O)OC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled out under reduced pressure
WASH
Type
WASH
Details
the residue was washed with acetone

Outcomes

Product
Name
Type
product
Smiles
ClCCN(CCCl)CC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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